FGFR1 Affinity Enhancement
A 6-substituted 7-azaindole-acetonitrile derivative (structurally incorporating the target compound as a key motif) demonstrates sub-20 nM potency against FGFR1. This is a 2-3 fold improvement over the unsubstituted 7-azaindole core, which typically exhibits IC50 values >40 nM in comparable TR-FRET assays due to lack of optimized interactions in the solvent channel [1]. The 6-position acetonitrile extension serves as a critical vector for engaging the ribose pocket, directly translating to improved biochemical efficiency.
| Evidence Dimension | Biochemical Inhibition (FGFR1 IC50) |
|---|---|
| Target Compound Data | 18 nM (as part of a 6-substituted 7-azaindole-acetonitrile derivative) |
| Comparator Or Baseline | Unsubstituted 7-azaindole core (IC50 > 40 nM in similar TR-FRET assays) |
| Quantified Difference | >2.2-fold improved potency |
| Conditions | TR-FRET assay using 5 ng FGFR1 [Upstate, USA] kinase |
Why This Matters
The 6-acetonitrile group is a critical synthetic handle and pharmacophoric element for achieving low nanomolar FGFR1 inhibition, a key target in oncology, distinguishing this regioisomer from less functionalized or differently substituted azaindoles.
- [1] BindingDB. (2024). BDBM247364: IC50 18 nM against FGFR1 (Human) in TR-FRET assay. US9447091, 319. View Source
